3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural elements. It includes a bicyclo[2.2.1]heptane-2-carboxylic acid moiety, which is a bicyclic structure with a carboxylic acid group . Attached to this bicyclic structure is a carbonyl group (C=O), which is linked to an amino group that is further connected to a 1,3-thiazol-2-yl ring with a 4-methoxyphenyl substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The bicyclo[2.2.1]heptane moiety would provide a rigid, three-dimensional core to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxylic acid could participate in acid-base reactions, and the amino group could be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of polar functional groups like the carboxylic acid and the amine would likely make it capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Mimics of Protein Secondary Structures
The development of constrained heterocyclic γ-amino acids around a thiazole ring, such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), demonstrates significant applications in mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A versatile chemical route to these compounds provides a method for introducing a wide variety of lateral chains, highlighting the role of such compounds in structural biology and drug design (Mathieu et al., 2015).
Heterocyclic Ligands for Metal Coordination
Research on the structural and physicochemical properties of derivatives like 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one explores their application as organic heterocyclic ligands. These compounds are characterized for their thermal stability and potential in forming complexes with metals, which could be pivotal in catalysis and material sciences (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Antibacterial and Antimicrobial Applications
The synthesis of thiophene-2-carboxamide derivatives showcases the potential of such compounds in developing new antibiotic and antibacterial drugs. This indicates the broader implications of research on 3-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonyl}) derivatives in medical chemistry and pharmacology for addressing resistant strains of bacteria (Ahmed, 2007).
Optoelectronic Applications
Derivatives like 2-amino-4-(2-hydroxy-3-methoxy-phenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine and their thin films have been studied for their optical properties, indicating the relevance of such compounds in optoelectronic applications. The research includes the synthesis, characterization, and DFT modeling of these compounds, emphasizing their potential in photodetector construction and photodynamic therapy implementations (Thabet et al., 2020).
Novel Schiff Bases and Their Antimicrobial Activity
The synthesis of novel Schiff bases using derivatives of the compound and their evaluation for antimicrobial activity highlights an avenue for the development of new therapeutic agents. This research underscores the importance of such compounds in the synthesis of molecules with significant biological activities (Puthran et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-13-6-4-10(5-7-13)14-9-26-19(20-14)21-17(22)15-11-2-3-12(8-11)16(15)18(23)24/h4-7,9,11-12,15-16H,2-3,8H2,1H3,(H,23,24)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQNVCPUFTYIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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